2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine
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Overview
Description
2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine is an organic compound that belongs to the class of naphthalenyloxy derivatives. This compound is characterized by the presence of a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative. The ethanamine group attached to the naphthalene ring provides the compound with its amine functionality, which is crucial for its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine typically involves the following steps:
Hydrogenation of Naphthalene: Naphthalene is partially hydrogenated to form 5,6,7,8-tetrahydronaphthalene.
Etherification: The tetrahydronaphthalene is then reacted with an appropriate alkyl halide to introduce the ethanamine group via an etherification reaction.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The amine group can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The naphthalene ring system provides hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-propanamine
- 2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-butanamine
Uniqueness
2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine is unique due to its specific structure, which combines the properties of the naphthalene ring and the ethanamine group
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h3,5,7H,1-2,4,6,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKKZEOBJCOVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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